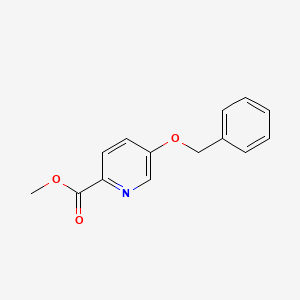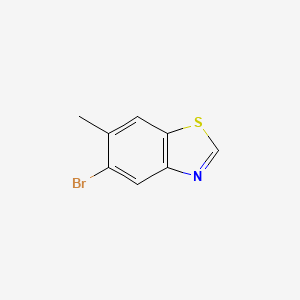
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide is an organic compound that belongs to the class of brominated amides It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a methylpropionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-hydroxyacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting brominated intermediate is then reacted with 2-methylpropionamide under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the amide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to bacterial cell death. The exact molecular pathways and targets are still under investigation, but studies suggest that it may inhibit key proteins involved in bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-(2-hydroxyphenyl)acetamide
- 2-bromo-N-(2-hydroxyphenyl)benzamide
- 2-bromo-N-(2-hydroxyphenyl)thiazolidinone
Uniqueness
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methyl group on the propionamide moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique combination of functional groups also contributes to its potential as a versatile intermediate in organic synthesis and its promising antimicrobial properties.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,11)9(14)12-7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14) |
Clave InChI |
YKFWWTRUDVYUKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NC1=CC=CC=C1O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8716843.png)
![Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one](/img/structure/B8716851.png)







![N-[4-[2-Benzoylamino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8716914.png)



